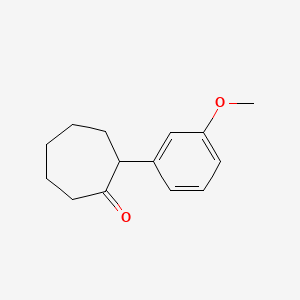
2-(3-Methoxyphenyl)cycloheptan-1-one
Cat. No. B8614837
M. Wt: 218.29 g/mol
InChI Key: ZJVNWOUKSYWDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06323369B1
Procedure details


To a freshly prepared Grignard solution of 5.83 g of magnesium shavings and 28.7 ml of 1-bromo-3-methoxybenzene in 675 ml of anhydrous diethylether at 20° C., with stirring, were added first 20.95 g of copper(I) iodide, then dropwise a solution of 15.2 g of cyclohept-2-enone (80%) in 175 ml of anhydrous diethylether. After complete addition, the mixture was heated for 45 min under reflux. Then the product was decomposed by the dropwise addition of 85 ml of a saturated ammonium chloride solution. After diluting with 200 ml of water, the organic phase was separated and the aqueous phase was extracted twice using 100 ml of diethylether each time. The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride, dried over sodium sulfate and evaporated under vacuum. The residue was purified on a chromatography column using diethylether/n-hexane=1/4, finally 1/1, as eluant and 16.5 g (68.6% of theory) of the title compound was thus obtained as a pale yellow oil.







Name
copper(I) iodide
Quantity
20.95 g
Type
catalyst
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[C:11]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1.[Cl-].[NH4+]>C(OCC)C.O.[Cu]I>[CH3:10][O:9][C:5]1[CH:4]=[C:3]([CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:11]2=[O:18])[CH:8]=[CH:7][CH:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
28.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
675 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
copper(I) iodide
|
|
Quantity
|
20.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for 45 min
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a chromatography column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
